(3Z)-3-[(2,4-dimethylphenyl)imino]-1-[(4-phenylpiperazin-1-yl)methyl]-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3Z)-3-[(2,4-DIMETHYLPHENYL)IMINO]-1-[(4-PHENYLPIPERAZIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-[(2,4-DIMETHYLPHENYL)IMINO]-1-[(4-PHENYLPIPERAZIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the indole core, the introduction of the piperazine moiety, and the final imine formation. Specific reaction conditions such as temperature, solvent, and catalysts are crucial for optimizing the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with a focus on optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(3Z)-3-[(2,4-DIMETHYLPHENYL)IMINO]-1-[(4-PHENYLPIPERAZIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
(3Z)-3-[(2,4-DIMETHYLPHENYL)IMINO]-1-[(4-PHENYLPIPERAZIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (3Z)-3-[(2,4-DIMETHYLPHENYL)IMINO]-1-[(4-PHENYLPIPERAZIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds have similar structural features but differ in their functional groups and properties.
Uniqueness
(3Z)-3-[(2,4-DIMETHYLPHENYL)IMINO]-1-[(4-PHENYLPIPERAZIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE is unique due to its combination of an indole core, a piperazine moiety, and an imine group. This unique structure imparts specific chemical and biological properties that distinguish it from other compounds.
Properties
Molecular Formula |
C27H28N4O |
---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
3-(2,4-dimethylphenyl)imino-1-[(4-phenylpiperazin-1-yl)methyl]indol-2-one |
InChI |
InChI=1S/C27H28N4O/c1-20-12-13-24(21(2)18-20)28-26-23-10-6-7-11-25(23)31(27(26)32)19-29-14-16-30(17-15-29)22-8-4-3-5-9-22/h3-13,18H,14-17,19H2,1-2H3 |
InChI Key |
LOSSGCFCQWOCRY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N=C2C3=CC=CC=C3N(C2=O)CN4CCN(CC4)C5=CC=CC=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.